Oligostatin D
Description
Structure
2D Structure
Properties
CAS No. |
80955-61-9 |
|---|---|
Molecular Formula |
C37H65NO29 |
Molecular Weight |
987.9 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C37H65NO29/c1-8-15(38-16-17(47)9(2-39)18(48)22(52)21(16)51)20(50)26(56)34(60-8)65-31-12(5-42)62-36(28(58)24(31)54)67-33-14(7-44)63-37(29(59)25(33)55)66-32-13(6-43)61-35(27(57)23(32)53)64-30(11(46)4-41)19(49)10(45)3-40/h3,8-39,41-59H,2,4-7H2,1H3/t8-,9+,10+,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m1/s1 |
InChI Key |
RGAFWPFVZNHAQS-IGAKGDEGSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)O)O)N[C@H]5[C@@H]([C@@H]([C@H]([C@@H]([C@H]5O)O)O)CO)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)O)O)NC5C(C(C(C(C5O)O)O)CO)O |
Synonyms |
oligostatin D |
Origin of Product |
United States |
Origin, Isolation, and Microbial Production of Oligostatin D
Discovery and Isolation from Streptomyces myxogenes nov. sp. SF-1130
Oligostatin D, along with other oligostatins like C and E, was first discovered and isolated from the culture filtrate of a novel species of actinomycetes, Streptomyces myxogenes nov. sp. SF-1130. nih.govoup.com The initial discovery highlighted these compounds as basic oligosaccharide antibiotics. nih.gov Their chemical properties suggested a structure containing a nitrogen-linked glycosidic bond. mdpi.com The isolation process from the culture broth of Streptomyces myxogenes was a key step in characterizing this compound and its related compounds. nih.govoup.com These compounds were found to possess not only antibacterial properties but also potent inhibitory activity against amylase. nih.gov
The oligostatins, including this compound, are part of a larger family of aminooligosaccharides. mdpi.com Structurally, they are characterized as saturated pseudo-oligosaccharides. mdpi.com A common structural unit of the oligostatin complex is composed of 4-amino-4,6-dideoxy-D-glucopyranose and a cyclitol, joined by an imino linkage. oup.com
Fermentation Methodologies for this compound Production
The production of this compound is achieved through fermentation of the producing microorganism, Streptomyces myxogenes. nih.govgoogle.com Like other microbial-derived secondary metabolites, the yield of this compound can be significantly influenced by fermentation conditions. researchgate.net
Optimizing culture conditions is a critical factor for maximizing the production of secondary metabolites from Streptomyces species. cellmolbiol.org While specific optimized parameters for this compound are not extensively detailed in the provided search results, general principles for related compounds offer insights. For instance, the production of other pseudo-oligosaccharides like acarbose (B1664774) and validamycin A is highly dependent on factors such as the composition of the culture medium (including carbon and nitrogen sources), pH, and dissolved oxygen levels. researchgate.net The growth and secondary metabolite production of Streptomyces are often linked, with different media supporting varying levels of biomass accumulation and bioactive compound synthesis. cellmolbiol.org For example, in the production of other microbial metabolites, parameters such as temperature, pH, inoculum size, and fermentation time are crucial for maximizing yield. mdpi.com
Enhancing the production of secondary metabolites from Streptomyces often involves strain improvement strategies. nih.govam-online.org A common and effective method is random mutagenesis, using agents like UV irradiation, followed by screening for higher-yielding mutants. bioline.org.brnih.gov This traditional approach has been successfully used to increase the production of various antibiotics and other bioactive compounds. am-online.orgbioline.org.br For instance, multi-step random UV mutagenesis has been employed to develop highly productive and resistant strains for other metabolites. nih.gov While specific examples of strain improvement for this compound production are not detailed, these general strategies are applicable to Streptomyces myxogenes to potentially increase yields. nih.govbioline.org.br
Microbial Biodiversity as a Source of this compound and Related Compounds
Streptomyces myxogenes is the primary identified source of the oligostatin complex. nih.govnih.gov However, the broader family of pseudo-oligosaccharides, to which oligostatins belong, is produced by a diverse range of microorganisms, particularly actinomycetes. nih.govmdpi.com Other related compounds, such as amylostatins and trestatins, have been isolated from different Streptomyces species, including Streptomyces diastaticus subsp. amylostaticus and Streptomyces dimorphogenes, respectively. nih.gov The vast biodiversity of microbes, especially from underexplored environments, remains a promising source for the discovery of novel bioactive compounds and their producers. mdpi.com
Structural Characterization and Elucidation Studies of Oligostatin D
Advanced Spectroscopic Methods in Oligostatin D Structural Determination
Modern spectroscopy has provided non-destructive and highly detailed insights into the molecular framework of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. rsc.orgoregonstate.edunih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been instrumental in mapping the connectivity and stereochemistry of the molecule.
¹H NMR: Proton NMR spectra provide information about the chemical environment of each hydrogen atom within the molecule. For this compound, ¹H NMR helps in identifying the individual monosaccharide-like units and the nature of the glycosidic and non-glycosidic linkages. np-mrd.orghmdb.ca The chemical shifts and coupling constants of the anomeric protons are particularly diagnostic for determining the α- or β-configuration of the glycosidic bonds.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been indispensable. rsc.org These techniques allow for the establishment of through-bond correlations between protons (COSY) and between protons and carbons (HMQC, HMBC), which is essential for assembling the sequence of the pseudo-oligosaccharide chain and confirming the attachment points of the various substituents.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and molecular weight of complex molecules like this compound with high accuracy. nih.govresearchgate.net
Molecular Formula Determination: HRMS provides a very precise mass measurement, which allows for the unambiguous determination of the molecular formula of this compound (C37H65NO29). naturalproducts.net This is a critical first step in the structural elucidation process.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, a feature of HRMS, involve the fragmentation of the parent ion. The resulting fragment ions provide valuable information about the sequence of the saccharide units and the nature of the linkages. By analyzing the fragmentation pattern, researchers can piece together the structure of the oligosaccharide chain. This technique is particularly useful in distinguishing between isomeric structures.
Chemical Degradation Approaches in this compound Structural Elucidation
In conjunction with spectroscopic methods, chemical degradation has been employed to break down this compound into smaller, more easily identifiable fragments. researchgate.netresearchgate.net This classical approach provides tangible evidence that supports the data obtained from spectroscopy.
Hydrolysis: Acid or enzymatic hydrolysis can cleave the glycosidic bonds, releasing the individual constituent monosaccharide and pseudo-sugar units. These smaller components can then be identified by comparison with known standards using techniques like chromatography.
Methylation Analysis: This technique involves methylating all the free hydroxyl groups in the oligosaccharide, followed by hydrolysis. The resulting partially methylated monosaccharides are then identified. This method is crucial for determining the linkage positions between the sugar units, as the positions that were involved in glycosidic bonds will not be methylated.
Comparative Structural Analysis of this compound with Other Oligostatins (C and E) and Related Pseudo-oligosaccharides
The structure of this compound has been further illuminated through comparison with other closely related natural products. np-mrd.orghmdb.caresearchgate.netnaturalproducts.netresearchgate.net
Comparison with Acarbose (B1664774) and Validamycin: Acarbose and validamycin are other well-known pseudo-oligosaccharide α-glucosidase inhibitors. researchgate.net Comparing the spectral data and chemical properties of this compound with these compounds has provided insights into the structure-activity relationships within this class of molecules. For instance, the presence of a saturated cyclitol moiety in oligostatins, in contrast to the unsaturated valienamine (B15573) unit in acarbose, is a key structural difference. mdpi.com
The combined application of these advanced spectroscopic and chemical methods has provided a comprehensive and detailed structural picture of this compound, solidifying its identity and its place within the broader family of pseudo-oligosaccharide natural products.
Biological Activities and Mechanistic Investigations of Oligostatin D
Enzyme Inhibitory Activities
Oligostatin D is recognized for its potent inhibitory effects on specific enzymes, particularly those involved in carbohydrate metabolism. researchgate.netnih.gov
This compound exhibits strong inhibitory activity against alpha-amylase. researchgate.netnih.gov Alpha-amylase is a key enzyme in the digestive system that catalyzes the initial breakdown of large polysaccharides like starch into smaller oligosaccharides. mdpi.comd-nb.info By inhibiting this enzyme, this compound can interfere with carbohydrate digestion.
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. While this compound is described as a "strong" inhibitor, specific IC50 values for its inhibition of alpha-amylase are not detailed in the readily available scientific literature. researchgate.netnih.gov For context, the IC50 values for other known natural and synthetic alpha-amylase inhibitors vary widely.
Table 1: IC50 Values of Various Compounds against Alpha-Amylase
| Inhibitor | IC50 Value | Source Organism/Type |
| This compound | Data not available | Streptomyces myxogenes |
| Acarbose (B1664774) | 27.3 µg/mL (42.3 µM) | Synthetic |
| Acarbose | 64.95 µg/mL | Synthetic |
| 3-Oxolupenal | 46.2 µg/mL (105.3 µM) | Nuxia oppositifolia |
| Katononic Acid | 52.4 µg/mL (115.2 µM) | Nuxia oppositifolia |
| Acacia catechu extract | 49.9 µg/mL | Plant extract |
This table provides comparative data to illustrate the range of potencies for alpha-amylase inhibitors. A specific IC50 value for this compound is not available in the cited literature.
A comparative analysis of this compound with established inhibitors such as acarbose and trestatins helps to contextualize its potential efficacy.
Acarbose : Acarbose is a well-characterized inhibitor of both alpha-glucosidase and pancreatic alpha-amylase. wikipedia.org It is an oligosaccharide of microbial origin and is used clinically to manage postprandial hyperglycemia. wikipedia.orgresearchgate.net Its dual-action slows the digestion of complex carbohydrates into oligosaccharides and the subsequent breakdown of oligosaccharides into absorbable monosaccharides like glucose. wikipedia.orgnih.gov Numerous studies have reported its IC50 values against alpha-amylase and alpha-glucosidase, establishing it as a potent inhibitor. nih.govmdpi.com While this compound is also a potent alpha-amylase inhibitor from a microbial source, a direct quantitative comparison of its inhibitory strength against both enzymes relative to acarbose is not available in the literature. researchgate.netnih.gov
Trestatins : The trestatins (A, B, and C) are another group of oligosaccharide alpha-amylase inhibitors isolated from Streptomyces dimorphogenes. They are known for their potent inhibitory activity against various alpha-amylases and are characterized by a trehalose (B1683222) moiety in their structure. Like this compound, they are natural products with strong enzyme-inhibiting properties. However, specific studies directly comparing the potency of this compound and the trestatins are lacking in the available scientific record.
Enzyme kinetic studies are crucial for understanding the mechanism by which an inhibitor interacts with an enzyme. These studies can determine whether an inhibitor competes with the substrate for the active site or binds to a different site.
Competitive inhibition occurs when an inhibitor, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the actual substrate from binding. researchgate.netlibretexts.org This type of inhibition can typically be overcome by increasing the concentration of the substrate. researchgate.net Many alpha-amylase inhibitors that are structurally similar to oligosaccharides, such as acarbose, function through a competitive mechanism. researchgate.net Given that this compound is an oligosaccharide, it is plausible that it could act as a competitive inhibitor. However, specific kinetic studies to confirm the competitive inhibition mechanism of this compound have not been reported in the reviewed literature.
Allosteric modulation involves an inhibitor binding to a site on the enzyme other than the active site (an allosteric site). nih.govwikipedia.org This binding event induces a conformational change in the enzyme that alters the properties of the active site, leading to reduced enzyme activity. wikipedia.org This mechanism is distinct from competitive inhibition where the inhibitor directly blocks the active site. There is currently no available scientific information to suggest or confirm that this compound acts via allosteric modulation of alpha-amylase.
Kinetic Studies of Enzyme Inhibition
Antimicrobial Activity Profile
In addition to its enzyme inhibitory function, this compound is classified as an antibiotic. researchgate.netnih.gov The initial discovery reported that it exhibits antibacterial activity, though the specifics of its antimicrobial profile are not extensively detailed. researchgate.netnih.gov An antimicrobial profile typically includes the spectrum of activity (the range of microbial species it is effective against) and its potency, often measured as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. wikipedia.orgnih.gov A detailed spectrum of activity and specific MIC values for this compound against various bacterial strains are not available in the cited scientific literature.
Table 2: Antimicrobial Profile of this compound
| Parameter | Description | Data for this compound |
| Spectrum of Activity | The range of bacterial species against which the compound is active (e.g., Gram-positive, Gram-negative, broad-spectrum). | Data not available |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the compound that prevents visible growth of a specific bacterium. | Data not available |
This table outlines the standard parameters for an antimicrobial profile. This information could not be located for this compound in the reviewed sources.
Spectrum of Activity Against Gram-Negative Bacteria
This compound and its related compounds have demonstrated antimicrobial activity against various Gram-negative bacteria. researchgate.netmdpi.com The oligostatins are part of a broader class of C7N aminocyclitol natural products known for their antibacterial effects. apsnet.org While detailed minimum inhibitory concentration (MIC) data for this compound is not extensively documented in the provided research, the general activity of the class is acknowledged. apsnet.orgresearchgate.netmdpi.com The outer membrane of Gram-negative bacteria often presents a permeability barrier that can reduce the effectiveness of some antimicrobial agents. frontiersin.org Nevertheless, certain natural products have shown efficacy. mdpi.com For instance, Odilorhabdins (ODLs), another class of natural antibiotics, exhibit broad-spectrum activity against Gram-negative pathogens. mdpi.com
Table 1: Reported Antibacterial Activity of Oligostatins and Related Compounds This table summarizes the observed antibacterial activities mentioned in the literature.
| Compound/Class | Target Organism Type | Activity Reported | Citation(s) |
| Oligostatins (C, D, E) | Gram-negative bacteria | Antimicrobial activity | researchgate.netmdpi.com |
| C7N Aminocyclitols | Bacteria | Antibacterial | apsnet.org |
| Odilorhabdins (ODLs) | Gram-negative pathogens | Broad-spectrum antibacterial | mdpi.com |
Proposed Cellular Targets and Mechanisms of Antimicrobial Action
The precise antimicrobial mechanism of this compound has not been fully elucidated. However, investigations into structurally related microbial oligosaccharides offer potential insights. Mechanistic studies on saccharomicins, for example, suggest that the primary cellular target is the bacterial membrane. mdpi.commdpi.com Treatment of Escherichia coli and Bacillus subtilis with saccharomicin A resulted in a rapid and nonspecific inhibition of DNA, RNA, and protein synthesis within 10 minutes. mdpi.commdpi.com This effect is indicative of a disruption of cell membrane integrity. mdpi.commdpi.com Further evidence includes the extensive leakage of intracellular potassium from E. coli, which points to membrane-damaging effects that can lead to cell lysis. mdpi.commdpi.com Given the structural similarities, it is plausible that this compound may exert its antimicrobial action through a similar membrane-disrupting mechanism.
Another possible mechanism, observed in other natural antibiotics like Odilorhabdins, involves the inhibition of protein synthesis by binding to the bacterial ribosome. mdpi.com These compounds bind to the small ribosomal subunit, inducing miscoding in the translation system and thereby disrupting protein production. mdpi.com
Broader Biological Roles and Ecological Implications of Oligostatins
Beyond their direct antimicrobial effects, oligostatins and other pseudo-oligosaccharides are believed to play significant ecological roles for the organisms that produce them, such as Streptomyces. cellmolbiol.orgnih.gov A primary proposed function is niche protection. researchgate.net By strongly inhibiting carbohydrate-degrading enzymes like α-amylases in competing organisms, oligostatins can prevent the utilization of shared sugar resources. nih.govresearchgate.net This provides a competitive advantage to the producing bacterium, allowing it to better secure nutrients from its environment. oregonstate.edu
Another hypothesis is that these molecules may function as 'carbophores'. nih.gov In this model, the pseudo-oligosaccharides could be involved in a cycle that tags and facilitates the import of extracellular glucose, improving the producing organism's own sugar uptake. nih.govresearchgate.net The production of such potent enzyme inhibitors is a strategy employed by various actinomycetes to thrive in complex microbial communities. cellmolbiol.orgnih.gov These secondary metabolites are crucial for survival, enabling them to compete with other microorganisms and establish intricate ecological relationships. cellmolbiol.org
Biosynthetic Pathways and Genetic Engineering of Oligostatin D
Elucidation of the Oligostatin D Biosynthesis Pathway
The biosynthetic pathway of this compound is closely related to that of other pseudo-oligosaccharides like acarbose (B1664774) and validamycin A, sharing a common C7N aminocyclitol core, the valienamine (B15573) moiety. nih.govdokumen.pub However, key differences in the enzymatic steps and intermediates distinguish their formation. nih.gov
Identification of Key Biosynthetic Intermediates (e.g., Valienamine Moiety Precursors)
The biosynthesis of the valienamine moiety in this compound and related compounds originates from primary metabolism, specifically the pentose (B10789219) phosphate (B84403) pathway. mdpi.com The initial precursor is sedoheptulose (B1238255) 7-phosphate, which undergoes cyclization to form a key C7-cyclitol intermediate. mdpi.comnih.gov
Key intermediates in the pathway leading to the valienamine moiety include:
Sedoheptulose 7-phosphate: The starting molecule derived from the pentose phosphate pathway. mdpi.com
2-epi-5-epi-valiolone (B1265091): Formed by the cyclization of sedoheptulose 7-phosphate, a reaction catalyzed by a dehydroquinate synthase-like enzyme. mdpi.comnih.gov This compound is a crucial branch point in the biosynthesis of various pseudo-oligosaccharides. psu.edu
5-epi-valiolone (B1265255): In the validamycin pathway, 2-epi-5-epi-valiolone is epimerized to 5-epi-valiolone. nih.gov
Valienone (B1250258): Subsequent dehydration of 5-epi-valiolone yields valienone. nih.govsjtu.edu.cn Valienone is a significant intermediate as it possesses a similar structure to β-valienamine, differing only by a carbonyl group at C6. sjtu.edu.cn
β-Valienamine: This aminocyclitol is a key building block and can be formed from valienone via a transamination reaction. sjtu.edu.cn
It's important to note that while these intermediates are central to the biosynthesis of the valienamine core, the exact sequence and modifications can vary between the pathways of different pseudo-oligosaccharides. For instance, in acarbose biosynthesis, the intermediates are often phosphorylated. psu.edu
Characterization of Unique Enzymatic Transformations
The assembly of this compound involves a variety of unusual enzymatic transformations that are characteristic of pseudo-oligosaccharide biosynthesis. nih.gov These enzymes often show homology to those in primary metabolism but have evolved to recognize and act upon cyclitol substrates. nih.gov
Cyclitol Kinases: These enzymes are responsible for the phosphorylation of cyclitol intermediates. For example, in the validamycin A pathway, the kinase ValC phosphorylates valienone and validone (B1261251) at the 7-hydroxyl group. nih.gov This phosphorylation is a critical activation step, preparing the intermediate for subsequent reactions. nih.gov These kinases are distinct from typical sugar kinases in their substrate specificity. nih.govnih.gov
Aminotransferases: These enzymes catalyze the crucial step of introducing an amino group to form the aminocyclitol core. For instance, an aminotransferase can convert the carbonyl group of valienone into the amino group of β-valienamine. sjtu.edu.cn The stereospecificity of these enzymes is vital for producing the correct isomer. sjtu.edu.cn
Oxidoreductases: These enzymes are involved in oxidation and reduction reactions throughout the biosynthetic pathway. nih.gov They play a role in modifying the cyclitol ring, such as the introduction or removal of hydroxyl groups. nih.gov Oxidoreductases catalyze the transfer of electrons from a donor molecule to an acceptor molecule. libretexts.org
Cyclitol Nucleotidyltransferases: These enzymes activate cyclitol phosphates by attaching a nucleoside diphosphate, typically GDP or dTDP. nih.govnih.gov For example, in the validamycin pathway, the cyclitol nucleotidyltransferase VldB converts valienol 1-phosphate to GDP-valienol. nih.gov This activation is essential for the subsequent glycosyltransferase-catalyzed coupling reactions. nih.gov
Genetic Determinants and Gene Cluster Analysis for this compound Production
The production of this compound is controlled by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for this compound from Streptomyces myxogenes is not as extensively characterized as those for acarbose or validamycin, analysis of related clusters provides significant insights. mdpi.com
The gene clusters for pseudo-oligosaccharides like acarbose (acb cluster) and validamycin (val cluster) typically encode all the necessary enzymes for their biosynthesis, including: nih.govmdpi.com
Cyclases: For the initial cyclization of sedoheptulose 7-phosphate. mdpi.com
Kinases, aminotransferases, oxidoreductases, and nucleotidyltransferases: For the modification and activation of the cyclitol moiety. nih.govpsu.edu
Glycosyltransferases: For the attachment of sugar units to the aminocyclitol core. nih.gov
Regulatory genes: That control the expression of the biosynthetic genes. nih.gov
Comparative analysis of these known clusters allows for the putative identification of genes responsible for this compound biosynthesis. The presence of genes with high homology to known cyclitol-modifying enzymes and glycosyltransferases within a contiguous region of the Streptomyces myxogenes genome would strongly indicate the location of the this compound BGC.
Metabolic Engineering Approaches for Enhanced Production or Novel Analogues
Metabolic engineering offers promising strategies to improve the yield of this compound and to create novel derivatives with potentially enhanced biological activities. nih.govmdpi.com These approaches leverage the understanding of the biosynthetic pathway and its genetic control.
Key metabolic engineering strategies include:
Overexpression of biosynthetic genes: Increasing the expression levels of key enzymes in the pathway, particularly those that catalyze rate-limiting steps, can lead to higher product titers. nih.gov
Amplification of the entire gene cluster: As demonstrated in validamycin A production, increasing the copy number of the entire BGC can significantly boost yields. nih.gov
Heterologous expression: Introducing the this compound gene cluster into a well-characterized and robust host organism, such as certain Streptomyces species or even E. coli, can lead to more efficient production and simplify downstream processing. mdpi.com
Pathway engineering for novel analogues:
Gene knockout: Deleting specific genes in the pathway can lead to the accumulation of intermediates or the production of truncated analogues. mdpi.com
Enzyme engineering: Modifying the substrate specificity of enzymes, such as glycosyltransferases, can enable the incorporation of different sugar moieties, leading to a diverse range of new this compound-related compounds. rsc.org
Combinatorial biosynthesis: Introducing genes from other pseudo-oligosaccharide pathways into the this compound producer could generate hybrid molecules with novel structures and activities.
These genetic manipulations, combined with optimization of fermentation conditions, provide a powerful toolkit for enhancing the production of this compound and for the discovery of new bioactive compounds. mdpi.commdpi.com
Gene Knockout and Complementation Strategies
The study of biosynthetic pathways for complex natural products like this compound, a pseudo-oligosaccharide from Streptomyces myxogenes, heavily relies on genetic manipulation to elucidate the function of specific genes. mdpi.comnih.govresearchgate.net Gene knockout and complementation are foundational techniques used to establish a direct link between a gene and its role in a biosynthetic pathway. mdpi.comwikipedia.org These strategies are widely applied in Streptomyces research to understand and engineer the production of secondary metabolites. nih.govmdpi.comnih.gov
Gene knockout involves the targeted inactivation or deletion of a specific gene from the organism's chromosome. wikipedia.org Common methods used in Streptomyces include homologous recombination, which replaces the target gene with a resistance marker cassette. frontiersin.org The resulting "knockout mutant" is then analyzed to observe changes in its metabolic profile. If the mutant fails to produce this compound or accumulates an intermediate compound, it provides strong evidence that the knocked-out gene is essential for the biosynthesis. nih.gov
To confirm that the observed change is solely due to the inactivation of the target gene, a complementation study is performed. google.com In this step, a functional copy of the knocked-out gene is reintroduced into the mutant strain, typically on an integrative plasmid or other expression vector. nih.govgoogle.com Restoration of this compound production in the complemented strain confirms the gene's function. frontiersin.org These techniques have been instrumental in deciphering the biosynthetic pathways of structurally related pseudo-oligosaccharides, such as validamycin and acarbose, providing a blueprint for how the this compound pathway could be investigated. researchgate.net For instance, the inactivation of the valB gene, which encodes a sugar nucleotidyltransferase, was shown to be essential for validamycin biosynthesis in Streptomyces hygroscopicus. researchgate.net
Table 1: Common Gene Knockout and Complementation Methods in Streptomyces
| Technique | Principle | Application Example | Reference |
| Homologous Recombination | A knockout vector containing a selectable marker (e.g., antibiotic resistance) flanked by sequences homologous to the target gene's surrounding regions is introduced into the host. Recombination events replace the native gene with the marker. | Creating single-gene deletion mutants in E. coli and Saccharomyces cerevisiae to study gene function. | embopress.org |
| CRISPR/Cas9 | An RNA-guided nuclease (Cas9) creates a precise double-strand break at the target gene locus, which is then repaired by the cell's machinery, often introducing mutations that inactivate the gene or allowing for replacement with a template. | Used for genome editing in various organisms, including Streptomyces, to facilitate gene inactivation. | mdpi.com |
| Gene Complementation | A functional copy of the inactivated gene is introduced back into the knockout mutant strain using an expression vector (e.g., pSET152 derivative). | Restoring the wild-type phenotype to confirm the specific function of the knocked-out gene. | nih.govgoogle.com |
Heterologous Expression Systems for Biosynthesis
Heterologous expression is a powerful strategy for producing natural products and studying their biosynthetic pathways, especially when the native producer is difficult to cultivate or genetically manipulate. mdpi.comfrontiersin.org This technique involves transferring the entire biosynthetic gene cluster (BGC) responsible for producing a compound, such as this compound, from its native organism (S. myxogenes) into a more tractable and well-characterized host. frontiersin.orgrsc.org
The process begins with identifying and cloning the complete BGC. rsc.org For a complex molecule like this compound, this cluster can be large, often exceeding 100 kb, which presents technical challenges. frontiersin.org Once cloned, the BGC is introduced into a suitable heterologous host. Streptomyces species are often preferred hosts for expressing actinomycete BGCs because they provide the necessary metabolic precursors and cellular machinery for the correct transcription, translation, and post-translational modification of the biosynthetic enzymes. nih.gov Commonly used host strains include Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus, which have been engineered to have "clean" metabolic backgrounds by deleting their own major secondary metabolite BGCs. mdpi.comfrontiersin.org This minimizes the production of native compounds that could interfere with the detection and purification of the target molecule.
Successful heterologous expression of a BGC can confirm that the cloned set of genes is sufficient for the biosynthesis of the natural product. nih.govnih.gov Furthermore, it provides a platform for metabolic engineering, allowing researchers to manipulate the pathway to create novel analogs or improve production yields in a more controlled industrial setting. nih.gov While specific reports on the heterologous expression of the this compound cluster are not detailed, this approach has been successfully applied to numerous other complex pseudo-oligosaccharides and polyketides from Streptomyces. frontiersin.org
Table 2: Selected Heterologous Hosts for Streptomyces BGC Expression
| Host Organism | Key Features & Advantages | Considerations | Reference |
| Streptomyces coelicolor | Well-characterized genetics and physiology. Many engineered "chassis" strains with deleted native BGCs are available. | Can have slower growth compared to other hosts. | mdpi.comfrontiersin.org |
| Streptomyces lividans | Closely related to S. coelicolor, with similar advantages. Generally exhibits lower endogenous protease activity. | May still possess restriction-modification systems that can degrade foreign DNA. | mdpi.comnih.gov |
| Streptomyces albus | Known for its relatively small genome, rapid growth, and efficient genetic systems. Has been used to successfully express diverse classes of natural products. | Compatibility with the specific BGC must be empirically determined. | mdpi.comfrontiersin.org |
| Escherichia coli | Very rapid growth and a vast toolkit for genetic manipulation. | Often fails to correctly express large, complex Streptomyces BGCs due to differences in codon usage, lack of specific precursors, and inability to perform necessary post-translational modifications. | frontiersin.org |
Precursor Feeding Experiments and Their Impact on Production
Precursor feeding experiments are a classic technique used to investigate biosynthetic pathways by supplying labeled or unlabeled intermediates to a culture of the producing organism. researchgate.net This method helps to identify the building blocks of a natural product and can be used to influence the final output of the fermentation process. For this compound, this would involve adding potential precursors of its constituent moieties, such as specific cyclitols or sugar derivatives, to the S. myxogenes fermentation broth. mdpi.com
The impact of these experiments is twofold. First, they provide critical information about the biosynthetic route. If an externally supplied, isotopically labeled compound is incorporated into the final structure of this compound, it confirms its role as a precursor in the pathway. researchgate.net Conversely, the lack of incorporation can help to rule out potential intermediates. Such studies were crucial in understanding the biosynthesis of the related compound acarbose, where feeding experiments demonstrated that certain stereoisomers of valienol were not incorporated into the final structure, thereby narrowing down the plausible biosynthetic pathway. researchgate.net
Second, precursor feeding can directly impact production. In some cases, a biosynthetic pathway may be limited by the availability of a specific precursor. Supplementing the fermentation medium with this limiting building block can bypass a metabolic bottleneck and significantly increase the yield of the target compound. nih.gov Furthermore, feeding the culture with modified or unnatural precursors—a technique known as "precursor-directed biosynthesis"—can lead to the production of novel analogs of this compound, which may possess altered or improved biological activities.
Chemical Synthesis and Analog Design of Oligostatin D
Total Synthesis Approaches to Oligostatin D and Core Structures
The total synthesis of this compound and its core structures has been a significant undertaking, requiring the development of specific synthetic strategies to assemble the complex molecule.
A key structural component of oligostatins is oligobiosamine, which is considered the biologically active core. researchgate.netnih.gov The synthesis of this unit has been a primary goal in the efforts toward the total synthesis of oligostatins. researchgate.net One of the initial synthetic efforts involved the coupling of a racemic validamine-derived epoxide with a methyl 4-amino-4,6-dideoxy-α-D-glucopyranoside donor. researchgate.net This reaction was carried out at high temperature over an extended period. researchgate.net
A common structural unit of the antibiotic oligostatins, methyl N-[(1S)-(1,2,4/3,5,6)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]-4-amino-4,6-dideoxy-α-d-glucopyranoside, has been successfully synthesized and characterized as its heptaacetate derivative. oup.com
Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues of natural products like this compound is a powerful tool for understanding how their chemical structure relates to their biological activity. nih.govmdpi.comorientjchem.orgmdpi.com By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural features responsible for its effects. mdpi.com
The pseudo-trisaccharide core is a critical determinant of the biological activity of oligostatin-type inhibitors. mdpi.com Studies on related compounds like acarbose (B1664774) have shown that the number of pseudo-trisaccharide units and the presence of glucose units at either end of the molecule play a pivotal role in their inhibitory potency against digestive enzymes. mdpi.com For instance, aminooligosaccharides containing two or three pseudo-trisaccharide units often exhibit the most potent α-glucosidase inhibitory activities. mdpi.com
In the context of oligobiosamine, the core structure of Oligostatin C, several analogues have been synthesized to probe the importance of specific hydroxyl groups. nih.gov Methyl oligobiosaminide and its 2-deoxy, and 3-deoxy derivatives were synthesized by coupling a protected pseudo-sugar epoxide with appropriate methyl 4-amino-4-deoxy-α-D-hexopyranoside derivatives. nih.gov Interestingly, the 2-deoxy analogue showed notable inhibitory activity against α-D-glucosidase, while the parent methyl oligobiosaminide had almost no activity. nih.gov This highlights the significant impact that even small structural modifications can have on biological function.
| Compound/Modification | Target Enzyme(s) | Observed Biological Activity | Reference |
| 2-deoxy-methyl oligobiosaminide | α-D-glucosidase | Notable inhibitory activity | nih.gov |
| 3-deoxy-6-hydroxy-methyl oligobiosaminide | α-D-mannosidase | Notable inhibitory activity | nih.gov |
| Methyl oligobiosaminide | α-D-glucosidase, α-D-mannosidase | Almost no activity | nih.gov |
Investigation of Acarviosin (B126021) Core Derivatives and Stereochemical Requirements
The acarviosin core is a critical component for the biological activity of oligosaccharide inhibitors like this compound. researchgate.net This core consists of a cyclohexitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose. researchgate.net The specific stereochemical arrangement of this moiety is thought to be similar to that of α-D-glucopyranose. researchgate.net To understand the structure-activity relationships and the precise stereochemical requirements for enzyme inhibition, researchers have synthesized and studied various analogues of the core structure of oligostatins.
The synthesis of a common structural unit of oligostatins, methyl N-[(1S)-(1,2,4/3,5,6)-2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]-4-amino-4,6-dideoxy-α-D-glucopyranoside, has been accomplished and the compound characterized as its heptaacetate. researchgate.net This synthetic core provides a foundational molecule for creating and testing various derivatives.
Studies on methyl oligobiosaminide, the core structure of Oligostatin C, and its analogues have provided significant insights that can be extrapolated to this compound. nih.gov In one such study, several deoxy and hydroxy derivatives were synthesized. The inhibitory activities of these analogues against α-D-glucosidase and α-D-mannosidase were evaluated. nih.gov The results indicated that specific modifications to the core structure have a profound impact on inhibitory potency. For instance, a 2-deoxy analogue demonstrated notable inhibitory activity against α-D-glucosidase, while a 3-deoxy-6-hydroxy derivative was effective against α-D-mannosidase. nih.gov Conversely, the parent methyl oligobiosaminide showed minimal activity. nih.gov These findings underscore the critical role of the substitution pattern on the acarviosin core for potent and selective enzyme inhibition.
The essential nature of the acarviosin moiety at the non-reducing end is a well-established principle for the inhibitory action of related compounds like acarbose. researchgate.net The synthesis of various analogues, including those with modifications to the aminocyclitol and sugar components, has been a key strategy in exploring the chemical space around this core structure. nih.gov For example, the synthesis of dl-valienamine and related branched-chain unsaturated aminocyclitols has been reported. nih.govacs.org
The following table summarizes the findings from the investigation of various acarviosin core derivatives, which helps in understanding the stereochemical requirements for activity.
| Derivative of Methyl Oligobiosaminide | Target Enzyme | Inhibitory Activity | Reference |
| 2-deoxy | α-D-glucosidase | Notable | nih.gov |
| 3-deoxy-6-hydroxy | α-D-mannosidase | Notable | nih.gov |
| Parent Compound | α-D-glucosidase, α-D-mannosidase | Almost None | nih.gov |
Conformational Analysis of Synthetic Analogues
The three-dimensional conformation of a molecule is intrinsically linked to its biological function. nih.gov For oligosaccharides and their mimetics, including analogues of this compound, understanding their conformational preferences is crucial for explaining their inhibitory mechanism and for the rational design of more potent inhibitors. nih.govnih.gov The conformation of these molecules is largely dictated by the torsion angles of the glycosidic linkages and the inherent flexibility of the carbocyclic and sugar rings. nih.gov
Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling are complementary tools used to elucidate the conformational properties of oligosaccharides and their analogues. nih.gov These methods provide detailed information about the spatial arrangement of atoms and the dynamic behavior of the molecules in solution and in the solid state. nih.gov
While specific conformational analysis data for synthetic analogues of this compound is not extensively detailed in the available literature, general principles from related studies on oligosaccharides can be applied. The conformation of a molecule can significantly affect its ability to bind to the active site of a target enzyme. nih.gov The study of synthetic oligosaccharides has been instrumental in identifying recurrent structural features that are responsible for specific biological activities. nih.gov
For instance, conformational studies on derivatives of 4-amino-4-deoxy-D-glucose, a key component of the acarviosin core, provide insights into the preferred ring conformations and the orientation of substituent groups. acs.org The interplay of steric and electronic effects, along with potential intramolecular hydrogen bonding, governs the conformational equilibrium of these molecules.
Circular dichroism (CD) is another powerful technique for studying the chiroptical properties and conformation of biomolecules and their interactions. mdpi.com For example, porphyrin derivatives have been used as chiroptical probes to study the conformation of DNA, demonstrating how specific ligands can induce and stabilize particular secondary structures. mdpi.com While not directly applied to this compound analogues in the reviewed literature, this technique holds potential for analyzing the conformational changes upon binding to target enzymes.
The following table outlines the key aspects and methodologies involved in the conformational analysis of oligosaccharide analogues.
| Aspect of Conformational Analysis | Methodology | Information Gained | Reference |
| Determination of 3D Structure | NMR Spectroscopy, X-ray Crystallography | Torsion angles, ring puckering, spatial arrangement of atoms | nih.gov |
| Molecular Dynamics | Molecular Modeling | Conformational flexibility, preferred conformations in solution | nih.gov |
| Chiroptical Properties | Circular Dichroism (CD) | Information on molecular structure and conformation | mdpi.com |
Future Research Directions and Translational Perspectives for Oligostatin D
Deeper Elucidation of Molecular Mechanisms of Action
A fundamental aspect of future research on Oligostatin D will be to move beyond the initial observations of its bioactivity and delve into the precise molecular mechanisms that underpin its effects.
Enzyme Inhibition Kinetics and Structural Biology:
The strong inhibitory activity of this compound against amylase warrants a detailed kinetic analysis to determine the nature of this inhibition (e.g., competitive, non-competitive, or mixed-type). nih.govnih.govnih.govnih.govresearchgate.nettaylorandfrancis.com Such studies are crucial for understanding how this compound interacts with the enzyme's active site or allosteric sites. frontiersin.orgrsc.org Furthermore, co-crystallization of this compound with alpha-amylase and subsequent X-ray crystallography studies would provide invaluable atomic-level insights into the binding mode. This structural information would reveal the key amino acid residues involved in the interaction and the conformational changes induced in the enzyme upon binding, paving the way for the rational design of more potent and selective inhibitors. nih.govresearchgate.net
Antibacterial Mode of Action:
While identified as an antibacterial agent, the specific molecular target and mechanism of action of this compound remain unknown. nih.govnih.gov Future investigations should aim to identify the bacterial cellular components that this compound interacts with. Does it inhibit cell wall biosynthesis, protein synthesis, or disrupt membrane function? lumenlearning.comoregonstate.educationmdpi.com Techniques such as affinity chromatography using immobilized this compound could be employed to isolate its binding partners from bacterial lysates. Subsequent identification of these proteins by mass spectrometry would provide direct clues to its mechanism of action. Further genetic and biochemical studies would then be necessary to validate these targets and elucidate the downstream effects of their inhibition.
| Research Question | Proposed Methodology | Expected Outcome |
| What is the kinetic mechanism of amylase inhibition by this compound? | Enzyme kinetic assays (e.g., Michaelis-Menten kinetics) | Determination of inhibition type (competitive, non-competitive, etc.) and kinetic parameters (Ki). |
| What is the structural basis for amylase inhibition? | X-ray co-crystallography of the amylase-Oligostatin D complex | High-resolution 3D structure revealing the binding site and key interactions. |
| What is the cellular target of this compound's antibacterial activity? | Affinity chromatography-mass spectrometry, genetic screens for resistant mutants | Identification of the bacterial protein(s) that this compound binds to. |
Exploration of Novel Bioactivities and Therapeutic Potential
The known antibacterial and amylase inhibitory activities of this compound suggest that it may possess a broader spectrum of biological effects. A systematic exploration of other potential bioactivities could unveil new therapeutic applications.
Screening for Diverse Biological Activities:
This compound should be screened against a wide range of biological targets to identify novel activities. Given its oligosaccharide nature, it is plausible that it could interact with other carbohydrate-binding proteins or enzymes. High-throughput screening assays could be employed to test for activities such as:
Antifungal activity: Many microbial oligosaccharides exhibit antifungal properties. lumenlearning.comnih.govbenthamscience.comfrontiersin.org
Antiviral activity: Some oligosaccharides can interfere with viral entry or replication.
Anticancer activity: Certain natural products, including some related to statins, have shown antiproliferative effects. mdpi.commdpi.comgoogle.commdpi.com
Immunomodulatory effects: Oligosaccharides can sometimes modulate the immune response.
The discovery of any new bioactivity would necessitate further investigation into its mechanism of action and potential for therapeutic development.
Translational Potential in Metabolic and Infectious Diseases:
The potent alpha-amylase inhibition by this compound suggests its potential as a therapeutic agent for managing metabolic disorders like type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.govnih.gov Further preclinical studies in animal models of diabetes would be required to evaluate its efficacy and pharmacokinetic properties.
The antibacterial activity of this compound, once fully characterized, could be leveraged to develop new antibiotics, particularly in an era of increasing antimicrobial resistance. Understanding its spectrum of activity against various pathogenic bacteria, including multidrug-resistant strains, will be a critical first step.
| Potential Therapeutic Area | Rationale | Key Research Steps |
| Type 2 Diabetes | Strong alpha-amylase inhibition can reduce glucose absorption. nih.gov | In vivo studies in diabetic animal models to assess effects on blood glucose levels. |
| Bacterial Infections | Known antibacterial activity. nih.govnih.gov | Determination of the spectrum of activity against pathogenic bacteria and mechanism of action studies. |
| Fungal Infections | Many oligosaccharide antibiotics have antifungal properties. nih.govbenthamscience.com | Screening against a panel of pathogenic fungi. |
| Cancer | Some microbial secondary metabolites exhibit anticancer activity. mdpi.comgoogle.com | In vitro screening against various cancer cell lines. |
Advanced Biosynthetic Pathway Engineering for Diversification and Yield Enhancement
To facilitate further research and potential commercialization, it is crucial to develop efficient and scalable methods for producing this compound and its derivatives.
Identification and Characterization of the Biosynthetic Gene Cluster:
The producing organism, Streptomyces myxogenes, likely harbors a dedicated biosynthetic gene cluster (BGC) responsible for this compound synthesis. nih.govnih.gov Whole-genome sequencing of this strain and subsequent bioinformatic analysis using tools like antiSMASH can identify the putative Oligostatin BGC. frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netwur.nlunh.edunih.gov Once identified, heterologous expression of the BGC in a well-characterized Streptomyces host could confirm its role in this compound production. mdpi.commcmaster.canih.gov
Metabolic Engineering for Improved Yield:
Once the BGC is characterized, metabolic engineering strategies can be employed to enhance the production of this compound. This could involve:
Overexpression of positive regulatory genes within the cluster.
Deletion of genes involved in competing metabolic pathways.
Optimization of fermentation conditions. frontiersin.orgscispace.com
Combinatorial Biosynthesis for Analogue Generation:
The modular nature of many antibiotic biosynthetic pathways in Streptomyces offers opportunities for combinatorial biosynthesis. mdpi.com By inactivating or modifying specific genes within the this compound BGC (e.g., those encoding glycosyltransferases or modifying enzymes), it may be possible to generate novel analogues with altered bioactivities or improved pharmacological properties. nih.gov
| Objective | Approach | Potential Outcome |
| Identify the this compound biosynthetic gene cluster. | Genome sequencing of S. myxogenes and bioinformatic analysis. researchgate.netnih.gov | Identification of the genes responsible for this compound synthesis. |
| Increase the production yield of this compound. | Metabolic engineering of the producer or a heterologous host. mcmaster.canih.gov | A more efficient and scalable production process. |
| Generate novel this compound analogues. | Combinatorial biosynthesis by targeted gene modification. | A library of new compounds for bioactivity screening. |
Chemoenzymatic Synthesis Strategies for Complex this compound Analogues
While biosynthetic engineering offers a powerful tool for diversification, chemoenzymatic synthesis provides a more controlled and versatile approach for creating complex and targeted analogues of this compound. nih.govfrontiersin.orgrsc.orgmcmaster.canih.govnih.gov
Enzymatic Synthesis of the Oligosaccharide Core:
The enzymes from the this compound biosynthetic pathway, once identified and characterized, could be used as biocatalysts for the in vitro synthesis of the core oligosaccharide structure. This would allow for the precise construction of the backbone, which can then be further modified chemically.
Chemical Modification of the Core Structure:
With the core oligosaccharide in hand, a wide range of chemical modifications can be introduced at specific positions. This could involve the addition of different functional groups to alter properties such as solubility, stability, and target-binding affinity. For example, modifications to the amino groups of the pseudo-disaccharide structure could be explored to enhance antibacterial activity, drawing inspiration from the synthesis of other aminoglycoside analogues. frontiersin.orgrsc.orgnih.gov
| Strategy | Description | Advantage |
| In vitro enzymatic synthesis | Using purified enzymes from the biosynthetic pathway to construct the oligosaccharide backbone. | High regio- and stereoselectivity in bond formation. |
| Site-specific chemical modification | Chemically altering specific functional groups on the enzymatically synthesized core. | Access to a wide range of non-natural modifications and functional groups. |
| Convergent chemoenzymatic synthesis | Combining chemically synthesized building blocks with enzymatic glycosylation steps. | Efficient assembly of complex structures from smaller, more accessible fragments. |
Application of Bioinformatics and Computational Chemistry in this compound Research
In silico approaches can significantly accelerate and guide the research and development of this compound. nih.govwur.nlglycopedia.eu
Homology Modeling and Molecular Docking:
In the absence of an experimentally determined structure of the alpha-amylase-Oligostatin D complex, homology modeling can be used to build a 3D model of the enzyme. Molecular docking simulations can then be performed to predict the binding mode of this compound within the active site. oregonstate.educationgu.seresearchgate.netresearchgate.netrsc.org These computational models can help to interpret kinetic data and guide the design of new analogues with improved binding affinity.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the enzyme-inhibitor complex over time. researchgate.net This can provide insights into the stability of the interaction, the role of solvent molecules, and the conformational changes that occur upon binding. Such information is valuable for understanding the finer details of the inhibition mechanism.
Genome Mining for Novel Oligostatins:
Bioinformatic tools can be used to search publicly available genome sequences of other Streptomyces species for BGCs that are similar to the one responsible for this compound production. frontiersin.orgresearchgate.netnih.govresearchgate.netwur.nldtu.dk This "genome mining" approach could lead to the discovery of new, naturally occurring Oligostatin analogues with potentially novel or enhanced bioactivities.
| Computational Tool | Application in this compound Research | Potential Impact |
| Homology Modeling | Building a 3D model of target enzymes (e.g., alpha-amylase). | Enables structure-based drug design in the absence of an experimental structure. |
| Molecular Docking | Predicting the binding pose of this compound and its analogues to target proteins. oregonstate.educationgu.sersc.org | Guides the design of more potent inhibitors and helps to understand structure-activity relationships. |
| Molecular Dynamics Simulations | Simulating the dynamic interactions between this compound and its target. researchgate.net | Provides insights into the stability and mechanism of binding. |
| Genome Mining | Searching for Oligostatin-like biosynthetic gene clusters in other organisms. researchgate.netnih.govresearchgate.netwur.nl | Discovery of new, naturally occurring Oligostatin analogues. |
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating and purifying Oligostatin D from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate/methanol) followed by chromatographic techniques such as HPLC or flash column chromatography. Purity is validated via NMR (¹H, ¹³C) and HRMS, with quantification using UV-Vis spectroscopy at relevant absorption maxima. Researchers must ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions during chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- 1D/2D NMR : Assign proton and carbon shifts to confirm stereochemistry and functional groups.
- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches).
Cross-referencing with published spectral libraries (e.g., AntiBase) is essential to avoid misannotation .
Q. What are the established biological targets of this compound, and how are these assays designed?
- Methodological Answer : this compound is studied for α-glucosidase inhibition. Assays involve:
- Enzyme Kinetics : Measure IC50 using p-nitrophenyl-α-D-glucopyranoside as substrate.
- Controls : Include acarbose as a positive control and buffer-only blanks.
- Data Interpretation : Normalize inhibition rates against negative controls and validate via triplicate trials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzymatic inhibition (IC50) values across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., pH, temperature, enzyme source). Mitigation strategies:
- Standardized Protocols : Adopt uniform buffer systems (e.g., phosphate buffer pH 6.8) and enzyme concentrations.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or systemic biases .
- Collaborative Validation : Cross-validate results with independent labs using shared reference samples .
Q. What experimental designs optimize the synthetic yield of this compound in total synthesis?
- Methodological Answer :
- Route Selection : Prioritize convergent synthesis to minimize step-count.
- Catalysis : Screen organocatalysts (e.g., proline derivatives) for asymmetric induction in key steps.
- DOE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., solvent polarity, temperature).
Post-synthesis, characterize intermediates via LC-MS to identify yield-limiting steps .
Q. How should researchers address inconsistent bioactivity data in different cell lines?
- Methodological Answer : Variability may stem from cell-specific uptake mechanisms or metabolic differences. Solutions include:
- Permeability Assays : Measure intracellular this compound levels via LC-MS/MS.
- Transcriptomic Profiling : Identify cell-line-specific expression of target proteins (e.g., α-glucosidase isoforms).
- Dose-Response Curves : Use Hill slope analysis to compare potency thresholds .
Guidelines for Methodological Rigor
- Data Reproducibility : Document all experimental parameters (e.g., NMR shim settings, HPLC gradients) in Supplementary Information .
- Ethical Reporting : Disclose conflicts of interest and raw data repositories (e.g., Zenodo) to enhance transparency .
- Peer Review Alignment : Structure manuscripts to highlight hypothesis-testing (e.g., separate "Results" and "Discussion" sections) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
